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Compound of Interest

Compound Name: 6-Chloro-2-tetralone

Cat. No.: B101120 Get Quote

6-Chloro-2-tetralone: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and

chemical properties of 6-Chloro-2-tetralone. It includes a detailed summary of its properties,

experimental protocols for its synthesis and analysis, and a discussion of its reactivity and

potential applications.

Core Physical and Chemical Properties
6-Chloro-2-tetralone is a halogenated derivative of 2-tetralone, a bicyclic aromatic ketone. The

presence of the chlorine atom on the aromatic ring significantly influences its electronic

properties and reactivity, making it a valuable intermediate in organic synthesis.

Physical and Chemical Data Summary
The key physical and chemical properties of 6-Chloro-2-tetralone are summarized in the table

below for easy reference.
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Property Value Source(s)

Molecular Formula C₁₀H₉ClO [1][2]

Molecular Weight 180.63 g/mol [1][2]

CAS Number 17556-18-2 [1]

Appearance Light yellow to yellow solid [3]

Melting Point 60-65 °C [3]

Boiling Point 115 °C at 0.01 Torr [3]

Solubility
Soluble in organic solvents

such as DMSO.
[4]

IUPAC Name
6-chloro-3,4-

dihydronaphthalen-2(1H)-one
[5]

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 6-Chloro-2-
tetralone. Below are the expected spectral data and their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to

the aromatic and aliphatic protons. The aromatic protons will appear as multiplets in the

downfield region (typically δ 7.0-7.5 ppm), with their splitting patterns influenced by the

chlorine substituent. The two methylene groups of the tetralone ring will give rise to signals in

the aliphatic region (typically δ 2.0-3.5 ppm), likely as complex multiplets due to spin-spin

coupling.

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms. The

carbonyl carbon will be observed at a characteristic downfield shift (around δ 200 ppm). The

aromatic carbons will appear in the range of δ 120-145 ppm, with the carbon attached to the

chlorine atom showing a characteristic shift. The aliphatic carbons will be found in the upfield

region (δ 20-40 ppm).
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Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the

molecule. Key expected absorptions include:

A strong, sharp peak around 1715 cm⁻¹, characteristic of the C=O (carbonyl) stretching

vibration of the ketone.

Absorptions in the 3100-3000 cm⁻¹ region, corresponding to the C-H stretching of the

aromatic ring.

Absorptions in the 3000-2850 cm⁻¹ region, due to the C-H stretching of the aliphatic

methylene groups.

Peaks in the 1600-1450 cm⁻¹ range, representing the C=C stretching vibrations within the

aromatic ring.

A distinct absorption in the 800-600 cm⁻¹ region, indicative of the C-Cl stretching vibration.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The

mass spectrum of 6-Chloro-2-tetralone will show a molecular ion peak (M⁺) at m/z 180. The

presence of a significant M+2 peak at m/z 182, with an intensity of approximately one-third of

the M⁺ peak, is a characteristic isotopic signature of a molecule containing one chlorine atom.

Common fragmentation pathways would involve the loss of CO, Cl, and ethylene fragments.

Experimental Protocols
The following sections detail the methodologies for the synthesis and purification of 6-Chloro-
2-tetralone.

Synthesis of 6-Chloro-2-tetralone
A common route for the synthesis of 2-tetralone derivatives involves the conversion from the

corresponding 1-tetralone. The following is a plausible multi-step synthesis protocol adapted

from procedures for analogous compounds.
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Step 1: Reduction of 6-Chloro-1-tetralone The first step involves the reduction of the ketone

functionality of 6-Chloro-1-tetralone to a hydroxyl group.

Materials: 6-Chloro-1-tetralone, Sodium borohydride (NaBH₄), Methanol, Deionized water,

Diethyl ether.

Procedure:

Dissolve 6-Chloro-1-tetralone in methanol in a round-bottom flask equipped with a

magnetic stirrer and cool the solution in an ice bath.

Slowly add sodium borohydride portion-wise to the stirred solution.

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

Quench the reaction by the slow addition of deionized water.

Extract the product with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield 6-chloro-1,2,3,4-tetrahydronaphthalen-1-ol.

Step 2: Dehydration to 6-Chloro-3,4-dihydronaphthalene The resulting alcohol is then

dehydrated to form an alkene.

Materials: 6-chloro-1,2,3,4-tetrahydronaphthalen-1-ol, p-Toluenesulfonic acid (p-TsOH),

Toluene.

Procedure:

Dissolve the alcohol from the previous step in toluene in a round-bottom flask fitted with a

Dean-Stark apparatus.

Add a catalytic amount of p-toluenesulfonic acid.

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

Monitor the reaction by thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture and wash with a saturated sodium

bicarbonate solution and then with brine.

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under

reduced pressure to obtain 6-chloro-3,4-dihydronaphthalene.

Step 3: Epoxidation and Rearrangement to 6-Chloro-2-tetralone The final step involves

epoxidation of the alkene followed by a rearrangement to the desired 2-tetralone.

Materials: 6-chloro-3,4-dihydronaphthalene, m-Chloroperoxybenzoic acid (m-CPBA),

Dichloromethane (DCM), Boron trifluoride etherate (BF₃·OEt₂).

Procedure:

Dissolve the alkene in dichloromethane and cool the solution in an ice bath.

Add m-CPBA portion-wise to the stirred solution.

Allow the reaction to warm to room temperature and stir overnight.

Wash the reaction mixture with a saturated sodium bicarbonate solution and then with

brine.

Dry the organic layer and concentrate to obtain the crude epoxide.

Dissolve the crude epoxide in dichloromethane and add a catalytic amount of boron

trifluoride etherate at 0 °C.

Stir the reaction for a short period (monitoring by TLC) until the rearrangement is

complete.

Quench the reaction with water, extract the product, dry the organic layer, and remove the

solvent.

Purification Protocol
The crude 6-Chloro-2-tetralone can be purified by column chromatography on silica gel using

a mixture of hexane and ethyl acetate as the eluent. The fractions containing the pure product,
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as identified by TLC, are combined and the solvent is evaporated to yield the purified 6-Chloro-
2-tetralone. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be

performed for further purification.

Reactivity and Stability
6-Chloro-2-tetralone is a relatively stable compound under standard laboratory conditions. Its

reactivity is primarily centered around the ketone functional group and the aromatic ring.

Ketone Reactivity: The carbonyl group can undergo various nucleophilic addition reactions,

reductions, and condensations typical of ketones.

Aromatic Ring Reactivity: The chlorine atom deactivates the aromatic ring towards

electrophilic substitution, but it can direct incoming electrophiles to the ortho and para

positions. The chlorine can also be displaced via nucleophilic aromatic substitution under

certain conditions.

Alpha-Carbon Reactivity: The methylene carbons adjacent to the carbonyl group are acidic

and can be deprotonated to form an enolate, which can then participate in various alkylation

and condensation reactions.

Logical Relationships and Workflows
The following diagrams illustrate the synthesis workflow and the logical relationship of 6-
Chloro-2-tetralone as a synthetic intermediate.

6-Chloro-1-tetralone Reduction
(NaBH4, MeOH)

6-chloro-1,2,3,4-tetrahydro
naphthalen-1-ol

Dehydration
(p-TsOH, Toluene)

6-chloro-3,4-
dihydronaphthalene

Epoxidation & Rearrangement
(m-CPBA, BF3.OEt2) 6-Chloro-2-tetralone

Click to download full resolution via product page

Caption: Synthetic workflow for 6-Chloro-2-tetralone.
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Caption: 6-Chloro-2-tetralone as a key synthetic intermediate.

This technical guide provides a solid foundation for researchers and professionals working with

6-Chloro-2-tetralone. The detailed information on its properties, synthesis, and reactivity will

be instrumental in its effective utilization in various research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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